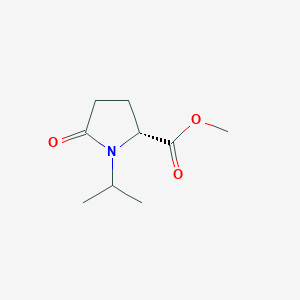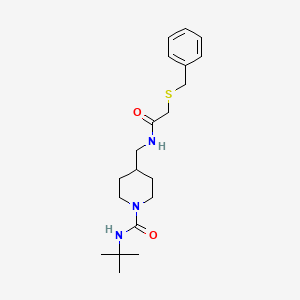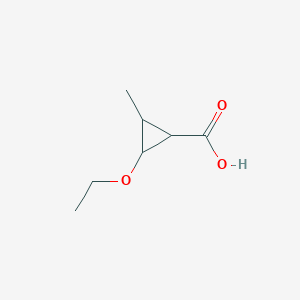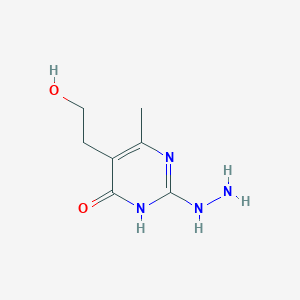![molecular formula C23H28ClN7O2 B2604081 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923229-35-0](/img/structure/B2604081.png)
8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28ClN7O2 and its molecular weight is 469.97. The purity is usually 95%.
BenchChem offers high-quality 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Researchers have synthesized a series of derivatives including 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their potential pharmacological properties. These compounds were primarily evaluated for their affinity towards 5-HT1A receptors, a target of interest for anxiolytic and antidepressant activity. Initial studies demonstrated that certain derivatives exhibit promising anxiolytic-like and antidepressant-like activities in preclinical models, comparable to known drugs like Diazepam and Imipramine, suggesting their potential for further research in developing new therapeutic agents (Zagórska et al., 2009).
Biological Evaluation for Antidepressant Agents
Further investigations into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including the specified compound, have shown their effectiveness as potential antidepressant agents. These studies identified compounds with significant affinity for serotonin receptors (5-HT1A/5-HT7) and some phosphodiesterase (PDE) inhibitory activity. Preliminary in vivo pharmacological evaluations highlighted their potential as antidepressants and anxiolytics, with specific derivatives showing greater potency than reference drugs in animal models. This suggests a promising direction for the development of new antidepressant and anxiolytic medications (Zagórska et al., 2016).
Structural and Molecular Insights
Research into the structural characteristics and molecular interactions of similar compounds has provided valuable insights into their potential mechanisms of action and interactions with biological targets. For example, studies on the structural conformations and hydrogen bonding capabilities of related purine derivatives have contributed to a deeper understanding of how these compounds may interact with their pharmacological targets, influencing their pharmacokinetic and pharmacodynamic properties (Karczmarzyk et al., 1995).
Eigenschaften
IUPAC Name |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-16-15-31-19-20(26(2)23(33)27(3)21(19)32)25-22(31)30(16)9-5-8-28-10-12-29(13-11-28)18-7-4-6-17(24)14-18/h4,6-7,14-15H,5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFBDJYALKWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one](/img/structure/B2603998.png)


![Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate](/img/structure/B2604002.png)
![1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2604007.png)

![2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide](/img/structure/B2604010.png)
![5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2604011.png)
![4-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2604012.png)

![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)
![2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine](/img/structure/B2604018.png)

